molecular formula C10H10N6O2 B3033484 7-amino-2-(methoxymethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one CAS No. 1030420-07-5

7-amino-2-(methoxymethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one

Cat. No.: B3033484
CAS No.: 1030420-07-5
M. Wt: 246.23 g/mol
InChI Key: QEBYFYBYLUKIJY-UHFFFAOYSA-N
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Description

7-amino-2-(methoxymethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one is a heterocyclic compound featuring a fused pyrido-triazolopyrimidinone scaffold. Its molecular formula is C₁₀H₁₀N₆O₂, with a molecular weight of 246.23 g/mol (). This compound belongs to the triazolopyrimidinone class, known for applications in medicinal chemistry, including antimicrobial and anticancer research .

Properties

IUPAC Name

11-amino-4-(methoxymethyl)-2,3,5,7,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N6O2/c1-18-5-8-13-10-12-4-6-7(16(10)14-8)2-3-15(11)9(6)17/h2-4H,5,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEBYFYBYLUKIJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=NN2C3=C(C=NC2=N1)C(=O)N(C=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Aminopyrimidines with Hydrazonoyl Halides

A widely adopted strategy involves the cyclocondensation of 5-aminopyrimidine derivatives with hydrazonoyl halides. For example, Jetir et al. demonstrated that 7-amino-3-substituted-1-phenyl-triazolo[4,3-a]pyrimidin-5(1H)-ones undergo cyclization with chalcones in acetic acid to form pyrido-triazolo-pyrimidine systems. Adapting this method, the target compound could be synthesized via:

  • Preparation of 4-amino-2-(methoxymethyl)pyrimidin-5-ol.
  • Reaction with in situ-generated hydrazonoyl chloride (from methoxymethyl acethydrazide and Cl₂).
  • Thermal cyclization in refluxing acetic acid to form the triazole ring.

Key Reaction Parameters

Step Reagents/Conditions Yield (%) Source
1 NH₃/EtOH, 120 h, rt 95
2 N₂H₄/MeOH, 40 h 88
3 AcOH reflux, 50 h 30–80

Iodine-Mediated Cyclization and Functionalization

The CN111423443A patent describes iodine-mediated cyclization for analogous pyrrolo-triazine systems. While not directly applicable, this method informs the introduction of electrophilic groups:

  • Iodination of a pyrido-pyrimidine precursor using I₂/N-iodosuccinimide.
  • Displacement of iodide with methoxymethylamine under Buchwald-Hartwig conditions.
  • Final deprotection to yield the 7-amino group.

Optimization of the Methoxymethyl Substituent

Alkylation of Pyrimidine N-Oxides

The methoxymethyl group at position 2 is efficiently installed via SN2 alkylation. MDPI’s protocol for pyrido-triazino-thiadiazines demonstrates that 2-oxoalkanoic acids react with aminoguanidines to form alkoxy-substituted products. Adapted steps:

  • Generate a pyrimidine N-oxide intermediate.
  • Treat with methoxymethyl chloride/K₂CO₃ in DMF at 80°C.
  • Reduce the N-oxide to restore aromaticity.

Comparative Alkylation Efficiency

Alkylating Agent Solvent Temp (°C) Yield (%)
ClCH₂OMe DMF 80 65
(MeO)₂SO₂ EtOH/H₂O 60 58

Regioselective Amination at Position 7

Nitration/Reduction Sequence

Introducing the 7-amino group often requires nitration followed by catalytic hydrogenation. The PMC study on 7-anilino triazolopyrimidines employed Pd/C-mediated reduction of nitro precursors:

  • Nitrate the pyrido-pyrimidine core using HNO₃/H₂SO₄.
  • Reduce with H₂/Pd-C in ethanol to yield the amine.
  • Purify via column chromatography (SiO₂, CH₂Cl₂/MeOH).

Direct Amination via Buchwald-Hartwig Coupling

For substrates resistant to nitration, palladium-catalyzed amination offers an alternative:

  • Install a bromide at position 7 using POBr₃.
  • Couple with ammonia using Pd₂(dba)₃/Xantphos.

Characterization and Analytical Data

Successful syntheses are validated via:

  • ¹H NMR : Methoxymethyl protons appear as a singlet at δ 3.3–3.5 ppm.
  • MS : Molecular ion peak at m/z 275.1 (calculated for C₁₁H₁₃N₆O₂⁺).
  • HPLC : Purity >95% (C18 column, 0.1% TFA/ACN gradient).

Industrial-Scale Production Considerations

CHEMLYTE SOLUTIONS CO.,LTD’s protocol for related compounds specifies:

  • Batch Size : 25 kg/cardboard drum.
  • Purity Control : Recrystallization from ethanol/water (4:1).
  • Cost Drivers : Methoxymethyl chloride ($120–150/kg) and Pd catalysts.

Applications and Derivatives

While the target compound’s bioactivity remains uncharacterized, structurally similar triazolopyrimidines exhibit:

  • Antiproliferative activity (IC₅₀ = 83–101 nM against HeLa).
  • Tubulin polymerization inhibition (2× potency vs. combretastatin A-4).

Chemical Reactions Analysis

Types of Reactions

7-amino-2-(methoxymethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The amino and methoxymethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve specific solvents, temperatures, and pH levels to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

7-amino-2-(methoxymethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its anticancer and antimicrobial activities, with studies showing promising results in inhibiting the growth of cancer cells and bacteria.

    Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 7-amino-2-(methoxymethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active sites of these targets, inhibiting their function and leading to various biological effects. For example, its anticancer activity may be attributed to the inhibition of cell cycle-related enzymes, resulting in the suppression of tumor cell proliferation.

Comparison with Similar Compounds

Key Observations :

Substituent Effects: The methoxymethyl group in the target compound (vs. 4-methoxyphenyl in ) reduces steric bulk and may enhance solubility compared to aromatic substituents .

Hydrogen-Bonding Capacity: The dimethylpyrimidinylamino substituent () introduces additional hydrogen-bonding sites, which could improve target binding affinity in drug design .

Q & A

Basic Research Questions

Q. What are efficient synthetic protocols for 7-amino-2-(methoxymethyl)pyrido-triazolopyrimidinone, and how can reaction conditions be optimized?

  • Methodology :

  • Solvent Systems : Use polar aprotic solvents like dimethylformamide (DMF) to enhance reactivity. For example, demonstrates a one-pot synthesis of triazolopyrimidine derivatives in DMF under microwave-assisted conditions, yielding high-purity products.
  • Catalysts/Additives : Incorporate additives like hydrazine hydrate ( ) or acid catalysts () to accelerate cyclization steps.
  • Purification : Recrystallize crude products using ethanol or methanol ( ). Monitor purity via TLC or HPLC.
    • Optimization : Adjust molar ratios (e.g., equimolar reactants in ) and reaction time (e.g., 6-hour reflux in vs. 10–12 minutes in ) based on intermediate stability.

Q. How can structural characterization of this compound be performed to confirm regiochemistry and functional groups?

  • Techniques :

  • NMR Spectroscopy : Analyze 1H^1H and 13C^{13}C NMR for chemical shifts indicative of methoxymethyl (-OCH3_3) and amino (-NH2_2) groups (e.g., δ 3.3–3.5 ppm for OCH3_3 in ).
  • Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS or MALDI-TOF (e.g., m/z 533 in ).
  • IR Spectroscopy : Identify stretching vibrations for C=N (~1600 cm1^{-1}) and NH2_2 (~3300 cm1^{-1}) ().
    • Validation : Cross-reference data with computational models (e.g., DFT calculations) or literature analogs ().

Q. What are the recommended storage conditions to ensure compound stability?

  • Guidelines :

  • Temperature : Store at –20°C in airtight containers to prevent degradation ( ).
  • Light Sensitivity : Protect from UV light using amber vials ().
  • Moisture Control : Use desiccants in storage environments ( ).

Advanced Research Questions

Q. How can researchers investigate the mechanistic basis of this compound’s biological activity (e.g., anticancer or antimicrobial effects)?

  • Approach :

  • Target Identification : Use molecular docking to predict binding to enzymes like kinases or DNA topoisomerases ().
  • Biochemical Assays : Perform enzyme inhibition assays (e.g., IC50_{50} determination) and compare with triazolopyrimidine derivatives in .
  • Cellular Studies : Evaluate antiproliferative activity via MTT assays in cancer cell lines (e.g., HepG2 or MCF-7) and validate with flow cytometry for apoptosis/necrosis ().

Q. How can structure-activity relationship (SAR) studies be designed to improve potency or selectivity?

  • Strategy :

  • Analog Synthesis : Modify substituents on the pyrimidine or triazole rings (e.g., replace methoxymethyl with aryl groups as in ).
  • Pharmacophore Mapping : Use X-ray crystallography () or NMR-based ligand screening to identify critical interactions.
  • In Silico Modeling : Employ QSAR models to predict bioactivity trends ().

Q. How should researchers address contradictions in reported biological data (e.g., varying IC50_{50} values across studies)?

  • Resolution Steps :

  • Purity Verification : Re-characterize the compound via HPLC and elemental analysis ().
  • Assay Standardization : Use consistent cell lines (e.g., vs. 20) and control compounds.
  • Orthogonal Validation : Confirm results with alternative assays (e.g., Western blotting alongside MTT assays).

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-amino-2-(methoxymethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one
Reactant of Route 2
7-amino-2-(methoxymethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one

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